molecular formula C26H25FN4O4S B11371501 N-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11371501
M. Wt: 508.6 g/mol
InChI Key: DKIQISMNERPAJP-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with diverse functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl group and subsequent functionalization with the 2,4-dimethylphenyl, 2-fluorophenyl, and furan-2-ylmethyl groups. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific diseases or conditions through its unique chemical structure.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications where its specific properties are advantageous.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. The exact mechanism depends on the compound’s structure and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE
  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE
  • N-(2,4-DIMETHYLPHENYL)-3-(3-FLUOROPHENYL)-2-PROPENAMIDE

Uniqueness

N-(2,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H25FN4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25FN4O4S/c1-17-10-11-22(18(2)13-17)29-25(32)24-23(14-28-26(30-24)36(3,33)34)31(16-20-8-6-12-35-20)15-19-7-4-5-9-21(19)27/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

DKIQISMNERPAJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3F)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

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